molecular formula C12H13Cl2N3 B12637983 2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride CAS No. 1196155-43-7

2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride

Cat. No.: B12637983
CAS No.: 1196155-43-7
M. Wt: 270.15 g/mol
InChI Key: WZZYNIMCEMINIH-UHFFFAOYSA-N
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Description

2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C12H13Cl2N3 and a molecular weight of 270.16 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride typically involves several steps, starting from acyclic starting materials. One common method includes the use of benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its chloro and phenyl substitutions on the pyrimidine ring contribute to its unique reactivity and potential therapeutic applications.

Properties

CAS No.

1196155-43-7

Molecular Formula

C12H13Cl2N3

Molecular Weight

270.15 g/mol

IUPAC Name

2-(4-chloro-6-phenylpyrimidin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C12H12ClN3.ClH/c13-11-8-10(9-4-2-1-3-5-9)15-12(16-11)6-7-14;/h1-5,8H,6-7,14H2;1H

InChI Key

WZZYNIMCEMINIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)CCN)Cl.Cl

Origin of Product

United States

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